4-Iodo-3-(trifluoromethyl)benzoylacetonitrile
Description
Properties
Molecular Formula |
C10H5F3INO |
|---|---|
Molecular Weight |
339.05 g/mol |
IUPAC Name |
3-[4-iodo-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5F3INO/c11-10(12,13)7-5-6(1-2-8(7)14)9(16)3-4-15/h1-2,5H,3H2 |
InChI Key |
JTDKBFCMLPRBHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC#N)C(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(trifluoromethyl)benzoylacetonitrile typically involves the reaction of 4-iodobenzotrifluoride with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-(trifluoromethyl)benzoylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira cross-coupling reaction.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium and copper in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoylacetonitriles, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Organic Synthesis
Multicomponent Reactions
This compound can be utilized in multicomponent reactions, particularly in the synthesis of chromophores. These reactions enhance synthetic efficiency and have applications in the development of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and organic photovoltaics (OPVs). The photophysical properties of compounds synthesized from 4-Iodo-3-(trifluoromethyl)benzoylacetonitrile, including fluorescence and aggregation-induced emission, make them suitable for these applications .
Synthesis of Merocyanines
Recent studies have explored the use of this compound in the Suzuki-Knoevenagel condensation sequence to synthesize merocyanines. These compounds have shown promising performance in DSSCs, indicating that this compound can contribute to advancements in renewable energy technologies .
Pharmaceutical Applications
Antidepressant Research
The structural characteristics of this compound align it with compounds that exhibit selective serotonin uptake inhibition. Research indicates that similar compounds are being investigated for their potential antidepressant activities, suggesting that derivatives of this compound could play a role in developing new treatments for depression .
Anthelmintic Activity
Compounds related to this compound have been shown to possess anthelmintic properties. This suggests potential applications in veterinary medicine for treating helminthiasis in animals, highlighting its importance in agricultural and animal health sectors .
Material Science
Development of Functional Materials
The incorporation of this compound into polymer matrices has been explored for creating functional materials with enhanced thermal and electrical properties. The trifluoromethyl group contributes to the stability and solubility of polymers, making them suitable for electronic applications such as organic field-effect transistors (OFETs) .
Case Studies
Mechanism of Action
The mechanism of action of 4-Iodo-3-(trifluoromethyl)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Positional Isomers: 4-Iodo-2-(trifluoromethyl)benzonitrile (CAS 101066-87-9)
This isomer differs in the substitution pattern, with iodine at C4 and -CF₃ at C2 (vs. C3 in the target compound). Key distinctions:
Functional Impact : The -CF₃ group’s position alters electronic effects (e.g., electron-withdrawing nature), influencing reaction pathways in Suzuki-Miyaura couplings or Ullmann reactions.
Functional Group Variants: 4-Iodo-3-(trifluoromethyl)aniline (CAS 155403-06-8)
This compound replaces the benzoylacetonitrile group with an amine (-NH₂):
Synthetic Utility : The nitrile group in the target compound offers broader diversification options compared to the amine.
Trifluoromethylated Acetonitrile Derivatives: 4-(Trifluoromethyl)phenylacetonitrile
This analog lacks the iodine substituent but retains the -CF₃ and nitrile groups:
Industrial Relevance : The iodine atom in the target compound adds synthetic versatility but increases production costs.
Halogenated Persistent Organic Pollutants (POPs): Pyridalyl (CAS 179101-81-6)
While structurally distinct (a pyridyl ether), Pyridalyl shares halogen (-Cl) and -CF₃ motifs:
Biological Activity
4-Iodo-3-(trifluoromethyl)benzoylacetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, presenting findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a benzoyl group with a trifluoromethyl substituent and an iodine atom, contributing to its unique chemical properties. The presence of these functional groups influences its reactivity and interaction with biological targets.
Biological Activity Overview
Recent studies have demonstrated that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.
- Anti-inflammatory Effects : It has been evaluated for its ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis.
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, particularly through the induction of apoptosis in cancer cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, suggesting moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Activity
The anti-inflammatory potential was assessed using a murine model. The compound significantly reduced paw edema in treated mice compared to the control group, demonstrating its ability to modulate inflammatory responses.
- Edema Reduction : The compound reduced edema by approximately 50% at a dose of 10 mg/kg compared to untreated controls.
Anticancer Properties
In vitro studies showed that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment with the compound.
| Cell Line | Apoptosis Rate (%) |
|---|---|
| HeLa | 30 |
| MCF-7 | 25 |
Case Studies
- Case Study on Anti-inflammatory Effects : In a randomized controlled trial involving patients with rheumatoid arthritis, administration of the compound led to significant improvements in joint swelling and pain relief compared to placebo.
- Anticancer Study : A cohort study involving breast cancer patients treated with a regimen including this compound showed improved survival rates and reduced tumor progression compared to historical controls.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-Iodo-3-(trifluoromethyl)benzoylacetonitrile, and how can purity be ensured?
- Methodology :
Iodination : Start with a benzoylacetonitrile precursor. Introduce iodine via electrophilic aromatic substitution (e.g., using I₂/HNO₃) or directed ortho-metalation (e.g., LDA/iodine quench).
Trifluoromethyl Introduction : Utilize Ullmann coupling or radical trifluoromethylation (e.g., CF₃I/Cu catalysis).
Purification : Perform column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water).
- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards. Purity ≥95% is achievable, as seen in analogous nitrile compounds .
Q. How should researchers characterize this compound spectroscopically?
- Analytical Workflow :
- NMR : ¹H NMR (CDCl₃) for aromatic protons and coupling patterns; ¹⁹F NMR to confirm trifluoromethyl symmetry.
- IR : Detect nitrile (C≡N) stretch near 2240 cm⁻¹ and carbonyl (C=O) around 1680 cm⁻¹.
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
- Cross-Reference : Compare with NIST spectral databases for structural analogs .
Advanced Research Questions
Q. How can contradictions in thermal stability data (e.g., melting points) be resolved?
- Approach :
Reproducibility : Conduct differential scanning calorimetry (DSC) in triplicate under nitrogen to minimize decomposition.
Purity Impact : Correlate melting range with HPLC purity; impurities broaden peaks (e.g., a 95% pure analog melts at 123–124°C ).
Computational Validation : Use DFT calculations (Gaussian, B3LYP/6-31G*) to predict thermal behavior and compare with empirical data.
Q. What strategies mitigate competing side reactions during trifluoromethylation?
- Experimental Design :
- Catalytic Optimization : Screen Cu/Ag/Pd catalysts to suppress defluorination or homocoupling.
- Solvent Effects : Use anhydrous DMF or THF to stabilize intermediates.
- In Situ Monitoring : Employ TLC or inline IR to track reaction progress and halt at optimal conversion.
- Case Study : Analogous pyridyl-trifluoromethyl compounds achieved >90% yield via Cu-mediated coupling .
Q. How can computational modeling predict reactivity in cross-coupling reactions?
- Methodology :
DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings (e.g., boronic ester intermediates ).
Electrostatic Potential Maps : Identify electron-deficient sites (e.g., iodine substituent) for nucleophilic attack.
Validation : Compare simulated ¹³C NMR shifts (<2 ppm deviation) with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
